molecular formula C19H26N4O3S B12266561 N-[1-(4-ethoxybenzenesulfonyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine

N-[1-(4-ethoxybenzenesulfonyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine

Cat. No.: B12266561
M. Wt: 390.5 g/mol
InChI Key: WTEXAJFFPOQSCE-UHFFFAOYSA-N
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Description

N-[1-(4-ethoxybenzenesulfonyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine is a complex organic compound that features a piperidine ring, a pyrimidine ring, and an ethoxybenzenesulfonyl group. Compounds containing piperidine and pyrimidine moieties are known for their significant pharmacological activities and are widely used in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-ethoxybenzenesulfonyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine typically involves multi-step organic reactions. The process begins with the preparation of the piperidine ring, followed by the introduction of the ethoxybenzenesulfonyl group and the pyrimidine ring. Common synthetic methods include:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-ethoxybenzenesulfonyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as halides or amines .

Scientific Research Applications

N-[1-(4-ethoxybenzenesulfonyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-[1-(4-ethoxybenzenesulfonyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(4-ethoxybenzenesulfonyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C19H26N4O3S

Molecular Weight

390.5 g/mol

IUPAC Name

N-[1-(4-ethoxyphenyl)sulfonylpiperidin-3-yl]-N,5-dimethylpyrimidin-2-amine

InChI

InChI=1S/C19H26N4O3S/c1-4-26-17-7-9-18(10-8-17)27(24,25)23-11-5-6-16(14-23)22(3)19-20-12-15(2)13-21-19/h7-10,12-13,16H,4-6,11,14H2,1-3H3

InChI Key

WTEXAJFFPOQSCE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)N(C)C3=NC=C(C=N3)C

Origin of Product

United States

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